molecular formula C12H14N2O5 B1327997 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid CAS No. 942474-29-5

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B1327997
CAS No.: 942474-29-5
M. Wt: 266.25 g/mol
InChI Key: XPWZWQDPXCVKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid typically involves the following steps:

    Formation of 4-Hydroxypiperidine: This can be achieved through the hydrogenation of 4-piperidone in the presence of a suitable catalyst.

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.

    Coupling Reaction: The final step involves coupling 4-hydroxypiperidine with 3-nitrobenzoic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-(4-Oxopiperidin-1-yl)-3-nitrobenzoic acid.

    Reduction: Formation of 4-(4-Hydroxypiperidin-1-yl)-3-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Its derivatives can be used in the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with only the piperidine ring and hydroxyl group.

    3-Nitrobenzoic Acid: Lacks the piperidine ring but contains the nitrobenzoic acid moiety.

    4-(4-Hydroxypiperidin-1-yl)benzoic Acid: Similar structure but without the nitro group.

Uniqueness

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid is unique due to the combination of the piperidine ring, hydroxyl group, and nitrobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWZWQDPXCVKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.